molecular formula C11H11NO3 B188850 (Z)-2-Acetamido-3-phenylacrylic acid CAS No. 5469-45-4

(Z)-2-Acetamido-3-phenylacrylic acid

Cat. No. B188850
CAS RN: 5469-45-4
M. Wt: 205.21 g/mol
InChI Key: XODAOBAZOQSFDS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Acetamido-3-phenylacrylic acid, also known as ZAPA, is a versatile and important compound in the field of organic chemistry. It is a synthetic compound that is primarily used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. ZAPA has been used in a variety of scientific research applications, including the study of enzyme kinetics, drug metabolism, and the development of new drugs.

Scientific Research Applications

  • Antituberculosis and Cytotoxic Activities : Triorganotin(IV) complexes of cinnamic acid and (Z)-2-acetamido-3-phenylacrylic acid have been synthesized and shown to possess antituberculosis and cytotoxic activities (Hussain et al., 2012).

  • Synthesis of Methyl (Z/E)-2-Acetamido(or Benzamido)-3-Aryl 2-Butenoates : The synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates from (Z)-2-methyl(or phenyl)-4-|α-arylethylidene|-5(4H)-oxazolones and methyl Z-2-acetamido(or benzamido)-3-aryl-2-propenoates has been studied (Cativiela et al., 1986).

  • Catalytic Asymmetric Reactions for Enantioselective Synthesis : The compound was used in the catalytic asymmetric hydrogenation of (Z)-2-acetamido-4-phenylcrotonate with a cationic rhodium complex, demonstrating high enantioselectivity (Xie et al., 2000).

  • Asymmetric Hydrogenation Catalyzed by Rhodium-Diop Complexes : The asymmetric hydrogenation of 2-benzamido(acetamido)-3-(2-thienyl)-2-propenoic acids was performed with rhodium(I) complexes, demonstrating the influence of the Z acids on conversion and enantiomeric excess (Cativiela et al., 1982).

  • Aryl Acetamide Derived Zn(II) Complexes in Medicinal Chemistry : Zn(II) complexes derived from different aryl acetamides, including this compound, have been designed for potential use as enzyme inhibitors, anticancer, and anti-parasitic agents (Sultana et al., 2016).

  • Metal Complexes of 3-Acetamido-5-methylpyrazole : The synthesis and characterization of metal complexes, including their binding to metal centers, were investigated (Lu & Kraatz, 2004).

  • Macrocyclic Polyamines in Equilibrium Study of Acid Functions of Zinc(II) Ion : The study of macrocyclic polyamine ligands and their interaction with Zn(II) provided insights into the intrinsic acid properties of Zn(II) in enzymes (Kimura & Koike, 1991).

properties

IUPAC Name

(Z)-2-acetamido-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAOBAZOQSFDS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5469-45-4
Record name 1-acetamidocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-Acetamido-3-phenylacrylic acid
Reactant of Route 2
(Z)-2-Acetamido-3-phenylacrylic acid
Reactant of Route 3
(Z)-2-Acetamido-3-phenylacrylic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-Acetamido-3-phenylacrylic acid
Reactant of Route 5
(Z)-2-Acetamido-3-phenylacrylic acid
Reactant of Route 6
(Z)-2-Acetamido-3-phenylacrylic acid

Q & A

Q1: What is the significance of the "MIC ≤ 1 μg ml−1" threshold mentioned in the article?

A1: The article states that an MIC (Minimum Inhibitory Concentration) ≤ 1 μg ml−1 is considered a good lead for a new class of antituberculosis compounds []. This means that if a new compound can inhibit the growth of Mycobacterium tuberculosis at a concentration of 1 μg/mL or lower, it is deemed promising enough for further investigation and development as a potential drug candidate. This threshold serves as a benchmark for researchers to identify compounds with potent antituberculosis activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.